molecular formula C7H9N3O B1225344 2-Acetamido-5-aminopyridine CAS No. 29958-14-3

2-Acetamido-5-aminopyridine

Cat. No.: B1225344
CAS No.: 29958-14-3
M. Wt: 151.17 g/mol
InChI Key: SXGURHSLXPDJBC-UHFFFAOYSA-N
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Description

2-Acetamido-5-aminopyridine is a heterocyclic compound with the molecular formula C7H9N3O. It is characterized by the presence of both acetamido and aminopyridine functional groups. This compound is known for its applications in the pharmaceutical industry, particularly in the preparation of bicyclic heteroaryl compounds as CRBN protein regulators .

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

2-Acetamido-5-aminopyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including CRBN protein regulators . These interactions are essential for the regulation of protein degradation pathways, which are vital for maintaining cellular homeostasis. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis, making it a significant molecule in cellular biology studies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions can lead to changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms determine the compound’s localization and accumulation, which are critical for its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects at the right place and time within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Acetamido-5-aminopyridine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the recycling of solvents and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-aminopyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-Acetamido-5-aminopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its role in modulating protein functions, particularly CRBN protein regulators.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 2-Acetamido-3-aminopyridine
  • 2-Acetamido-4-aminopyridine
  • 2-Acetamido-6-aminopyridine

Comparison: 2-Acetamido-5-aminopyridine is unique due to its specific positioning of the acetamido and amino groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the amino group can significantly influence the compound’s ability to participate in substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

N-(5-aminopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGURHSLXPDJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370620
Record name 2-Acetamido-5-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29958-14-3
Record name 2-Acetamido-5-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-aminopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A N2 covered solution of 1.19 g (6.6 mmol) of the product from Step 1 in 24 ml of DMF was treated with 2.07 g (32.9 mmol) of ammonium formate followed by 0.36 g of palladium on carbon catalyst. After stirring vigorously at room temperature for 17 hours, the reaction was diluted with MeOH and the catalyst was removed by filtration through celite. The filtrate was concentrated in vacuo and the residue was chromatographed over silica gel (3% MeOH: 0.3% NH4OH: CH2Cl2) to yield 0.876 g, m.p. 152°-153.5° C. (88.2%) of the titled product.
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88.2%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-acetamido-5-aminopyridine in the synthesis of 2-amino-5-fluoropyridine?

A1: this compound serves as a key intermediate in the synthesis of 2-amino-5-fluoropyridine. [, ] The synthesis involves diazotization of this compound with sodium nitrite (NaNO2) and tetrafluoroboric acid (HBF4) to form 2-acetamido-5-pyridinediazonium tetrafluoroborate. This intermediate then undergoes solventless thermolysis followed by hydrolysis to yield the desired 2-amino-5-fluoropyridine. []

Q2: What analytical techniques were employed to confirm the structure of the synthesized compounds?

A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of the synthesized compounds, including this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). []

Q3: What is the overall yield of 2-amino-3-nitro-5-fluoropyridine starting from pyridine, and what is the purity of the final product?

A3: The synthesis of 2-amino-3-nitro-5-fluoropyridine, which involves this compound as an intermediate, achieves a total yield of 7.2% starting from pyridine. [] The final product exhibits a purity of 97.8% after optimization of reaction conditions and post-treatment processes. []

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